JHU-083
Description
IUPAC Nomenclature and Molecular Formula
Ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate is systematically named to reflect its stereochemical and functional group arrangement. Its molecular formula is C₁₄H₂₄N₄O₄ , with a molecular weight of 312.36 g/mol . The compound incorporates:
- A chiral ethyl hexanoate ester backbone
- A 4-methylpentanoyl side chain with a secondary amine linkage
- A diazo (-N=N+) group at the 6-position of the hexanoate
Table 1: Core Functional Groups and Structural Features
| Component | Position | Functional Group |
|---|---|---|
| Ethyl ester | Terminal carboxyl | -OEt, carbonyl (C=O) |
| 2-Amino-4-methylpentanoyl | N-terminal substituent | -NH, branched alkyl |
| 6-Diazo | Hexanoate chain | -N=N+ (electron-withdrawing) |
Stereochemical Configuration and Chiral Centers
The compound exhibits two stereogenic centers:
- C2 (S)-configuration in the hexanoate moiety
- C2 (S)-configuration in the 4-methylpentanoyl group
These chiral centers are critical for biological activity and were confirmed through:
- Chiral chromatography (enantiomeric excess >98%)
- X-ray crystallography (solid-state conformation analysis)
The stereochemistry prevents racemization under physiological conditions while enabling target-specific interactions.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (DMSO-d₆) :
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Diazomethane (-N=N-) | 6.06 | Singlet | 1H |
| Ethyl ester (-CH₂CH₃) | 1.20 | Triplet | 3H |
| 4-Methylpentanoyl (CH(CH₃)₂) | 0.90 | Doublet | 6H |
| Amide NH | 7.20 | Broad | 1H |
¹³C NMR (DMSO-d₆) :
| Carbon Environment | δ (ppm) |
|---|---|
| Diazomethane carbonyl | 194.3 |
| Ethyl ester carbonyl | 167.8 |
| 4-Methylpentanoyl carbonyl | 171.2 |
| Quaternary carbons (C2/C5) | 50.1–52.6 |
Infrared (IR) Spectroscopy
Key absorption bands:
| Stretching Vibration | Wavenumber (cm⁻¹) |
|---|---|
| N≡N (diazo) | 2100–2150 |
| C=O (ester) | 1725–1740 |
| C=O (amide) | 1650–1680 |
| N-H (amide) | 3300–3500 |
Mass Spectrometry (MS)
High-Resolution MS :
| Ionization Mode | m/z (Observed) | m/z (Theoretical) | Fragmentation Pattern |
|---|---|---|---|
| ESI+ | 314.18 | 314.17 | [M+H]⁺ |
| CID/HCD | 137.09 | 137.09 | Diazine fragment |
X-ray Crystallographic Data and Conformational Analysis
Crystallographic studies reveal:
- Molecular Conformation :
- Intermolecular Interactions :
Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space Group | P2₁ (monoclinic) |
| Unit Cell Dimensions | a=12.3 Å, b=8.7 Å, c=15.1 Å |
| Resolution | 1.2 Å |
| R-factor | 0.085 |
The X-ray structure confirms minimal torsional strain despite the compound's steric bulk, enabling stability in solid-state.
Properties
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O4/c1-4-22-14(21)12(6-5-10(19)8-17-16)18-13(20)11(15)7-9(2)3/h8-9,11-12H,4-7,15H2,1-3H3,(H,18,20)/t11-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZRCHOFKIPHQBW-RYUDHWBXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC(=O)C=[N+]=[N-])NC(=O)C(CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H](CCC(=O)C=[N+]=[N-])NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of (S)-5-Oxopyrrolidine-2-carboxylate Intermediate
The synthesis begins with the esterification of (S)-5-oxopyrrolidine-2-carboxylic acid. In anhydrous dichloromethane (DCM), the acid reacts with ethanol (3 equiv) in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) at room temperature. This yields the ethyl ester derivative with 92% efficiency after silica gel chromatography (DCM/MeOH, 30:1).
Key reaction conditions :
Fmoc Protection of the Amine Group
The ethyl ester intermediate undergoes Fmoc protection to prevent unwanted side reactions during subsequent steps. Lithium hexamethyldisilazide (LiHMDS, 0.95 equiv) deprotonates the amine at −78°C in tetrahydrofuran (THF), followed by Fmoc-Cl (1.2 equiv) addition. After quenching with NH₄Cl, the product is purified via flash chromatography (CHCl₃/EtOAc), achieving >90% yield.
Critical parameters :
Alkylation and Diazomethane Incorporation
The Fmoc-protected compound reacts with n-butyllithium (n-BuLi, 1.23 equiv) in THF at −98°C, forming a stabilized enolate. Subsequent treatment with diazomethane (CH₂N₂) introduces the diazo group. This step is conducted below −78°C to avoid diazo decomposition, yielding the diazo ketone intermediate.
Patent-derived optimization :
Deprotection and Final Coupling
Piperidine (5 equiv) in DCM removes the Fmoc group at room temperature, exposing the primary amine. This amine reacts with (S)-2-amino-4-methylpentanoic acid (L-leucine derivative) using carbodiimide-based coupling agents (e.g., EDC/HOBt). The final product is purified via reversed-phase HPLC or recrystallization.
Analytical validation :
Comparative Analysis of Synthetic Routes
Scalability and Industrial Considerations
Chemical Reactions Analysis
Reactions: JHU-083 primarily undergoes . It targets glutaminase activity in brain CD11b+ cells.
Major Products: The main product is the active form, .
Scientific Research Applications
Neurological Conditions: JHU-083 has been investigated for depression, Alzheimer’s disease, and cerebral malaria.
Multiple Sclerosis: It shows promise in attenuating physical and cognitive deficits associated with multiple sclerosis.
Atherosclerosis: Research suggests potential benefits in atherosclerosis management.
Cancer: this compound targets senescent cells in certain cancer types.
Mechanism of Action
Glutaminase Inhibition: JHU-083 selectively inhibits glutaminase activity in brain CD11b+ cells.
Molecular Targets: Glutaminase inhibition affects glutamine metabolism.
Pathways Involved: Further studies are needed to elucidate specific pathways.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Diazo Reactivity : The diazo group in both the target compound and sirpiglenastat is susceptible to enzymatic reduction, releasing cytotoxic agents. This property is leveraged in prodrug strategies targeting hypoxic tumor environments .
- The ethyl ester in the target compound may offer slightly better stability than sirpiglenastat’s isopropyl ester under physiological conditions .
Biological Activity
Ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate, commonly known as JHU-083, is a synthetic compound that has garnered significant attention due to its biological activity, particularly as a prodrug that inhibits glutaminase. This article delves into the biological mechanisms, therapeutic implications, and research findings associated with this compound.
This compound is characterized by its unique structure, which includes a diazo group that enhances its reactivity. Upon administration, it is metabolized into its active form, 6-diazo-5-oxo-L-norleucine (DON), through enzymatic cleavage in vivo. DON functions as a selective inhibitor of glutaminase, an enzyme critical for glutamine metabolism. This inhibition is particularly relevant in cancer cells that exhibit a heightened dependency on glutamine for survival and proliferation.
Table 1: Comparison of this compound and Related Compounds
| Compound Name | Structure/Functional Group | Mechanism of Action | Unique Features |
|---|---|---|---|
| This compound (Ethyl 2-amino-4-methylpentanoyl) | Contains diazo group | Glutaminase inhibitor | Prodrug form; selective for brain cells |
| 6-Diazo-5-oxo-L-norleucine (DON) | Contains diazo group | Glutaminase inhibitor | Active form of this compound |
| Azaserine | Contains azetidine ring | Glutamine antagonist | Broad-spectrum anti-cancer properties |
| 5-Diazo-4-oxo-L-norvaline | Contains diazo group | Inhibits glutaminase | Potentially less selective than this compound |
| L-Methionine sulfoximine | Sulfoxide group | Inhibits cystathionine β-synthase | Involves methionine metabolism |
Biological Activity and Therapeutic Applications
This compound has been investigated for its potential applications in various fields, particularly in treating neurological disorders and certain cancers. Its ability to selectively inhibit glutaminase in CD11b+ cells within the brain suggests therapeutic implications for conditions such as:
- Neurological Disorders : Research indicates potential benefits in treating diseases like Alzheimer's disease, multiple sclerosis, and cerebral malaria due to its effects on glutamine metabolism.
- Cancer : The compound's role in modulating metabolic pathways critical for cell survival makes it a candidate for cancer therapy, particularly in tumors that are glutamine-dependent.
Case Studies and Research Findings
Recent studies have highlighted the efficacy of this compound in preclinical models. For instance:
- Study on Cancer Cell Lines : A study demonstrated that this compound effectively reduced cell viability in various cancer cell lines by inhibiting glutaminase activity. This effect was more pronounced in cells with high glutamine dependence.
- Neurological Impact Assessment : In animal models of neurological disorders, this compound showed promise in reducing neuroinflammation and improving cognitive function, suggesting its potential as a therapeutic agent in neurodegenerative diseases.
- Metabolic Pathway Analysis : Investigations into the metabolic pathways affected by this compound revealed alterations in the levels of key metabolites involved in energy production and cellular signaling, further supporting its role as a metabolic modulator.
Q & A
Q. What are the common synthetic routes for ethyl (2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-6-diazo-5-oxohexanoate, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including condensation, aza-Michael additions, and diazo group incorporation. For example, analogous compounds are synthesized via regioselective condensation reactions in dichloromethane, followed by trifluoroacetic acid (TFA) deprotection and purification using column chromatography . Key intermediates are characterized via melting point analysis, infrared (IR) spectroscopy (e.g., carbonyl stretches at 1740–1690 cm⁻¹), nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), and high-resolution mass spectrometry (HRMS) to confirm regiochemistry and purity .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
Structural validation requires a combination of spectroscopic and chromatographic techniques:
- IR spectroscopy identifies functional groups (e.g., diazo, amide, ester).
- NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HSQC) resolves stereochemistry and connectivity.
- Mass spectrometry confirms molecular weight and fragmentation patterns.
- X-ray crystallography (where applicable) provides absolute stereochemical confirmation, as seen in similar peptide derivatives .
Advanced Research Questions
Q. How can experimental design optimize the stability of the diazo group during synthesis?
The diazo group’s sensitivity to light, heat, and nucleophiles necessitates controlled reaction conditions. Factorial design methodologies (e.g., response surface modeling) can systematically optimize parameters such as temperature, solvent polarity, and reaction time . For instance, low-temperature (-20°C) reactions in aprotic solvents (e.g., THF) and inert atmospheres (N₂/Ar) are empirically validated to minimize diazo decomposition . Advanced monitoring techniques, such as in-situ IR or Raman spectroscopy, enable real-time tracking of diazo stability .
Q. How should researchers address contradictory data in enzyme inhibition studies involving this compound?
Contradictions in enzyme inhibition assays (e.g., IC₅₀ variability) may arise from assay conditions (pH, ionic strength), enzyme isoforms, or off-target effects. Methodological solutions include:
- Orthogonal assays : Combine kinetic (e.g., fluorescence quenching) and biophysical (e.g., surface plasmon resonance) methods to cross-validate binding .
- Statistical analysis : Apply ANOVA or multivariate regression to identify confounding variables (e.g., buffer composition) .
- Structural studies : Co-crystallization or molecular docking (using tools like AutoDock) can clarify binding modes and resolve mechanistic ambiguities .
Q. What computational approaches are suitable for studying the reaction mechanisms of this compound?
Density Functional Theory (DFT) calculations and molecular dynamics (MD) simulations are critical for probing reaction pathways. For example:
- DFT predicts transition states and energy barriers for diazo group transformations (e.g., cycloadditions).
- MD simulations (using software like GROMACS) model solute-solvent interactions to optimize reaction conditions .
- Machine learning (e.g., Bayesian optimization) can accelerate reaction parameter screening, as demonstrated in AI-driven chemical engineering platforms .
Q. How can researchers design experiments to elucidate the compound’s metabolic fate in biochemical systems?
Radiolabeling (e.g., ¹⁴C or ³H isotopes) combined with LC-MS/MS enables tracking of metabolic products. For in vitro studies:
- Hepatic microsome assays identify phase I metabolites (oxidation, reduction).
- CYP450 inhibition assays assess enzyme interactions.
- Stable isotope tracing (e.g., ¹³C-glucose) maps carbon flux in cellular models .
Methodological Guidelines
- Synthetic protocols : Prioritize anhydrous conditions and low temperatures for diazo stability .
- Data validation : Use tiered analytical approaches (spectroscopy, chromatography, crystallography) to resolve structural ambiguities .
- Computational integration : Combine DFT, MD, and AI tools to accelerate mechanistic studies and parameter optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
